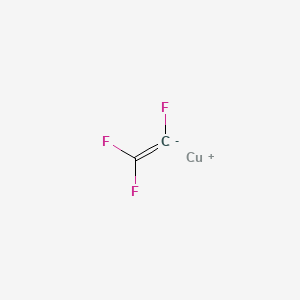

copper(1+);1,1,2-trifluoroethene

Description

Copper(I);1,1,2-trifluoroethene refers to a coordination complex where the Cu⁺ ion interacts with 1,1,2-trifluoroethene (TrFE, C₂HF₃). TrFE is a fluorinated alkene with a boiling point of −51°C and a molecular weight of 82.02 g/mol . It is highly reactive due to its electron-deficient double bond, making it a valuable ligand in organometallic chemistry.

TrFE is notably used in synthesizing P(VDF-TrFE), a ferroelectric copolymer with polyvinylidene fluoride (PVDF). The 70:30 ratio of PVDF to TrFE enhances the crystalline β-phase, improving piezoelectric and ferroelectric properties .

Properties

CAS No. |

102682-87-1 |

|---|---|

Molecular Formula |

C2CuF3 |

Molecular Weight |

144.56 g/mol |

IUPAC Name |

copper(1+);1,1,2-trifluoroethene |

InChI |

InChI=1S/C2F3.Cu/c3-1-2(4)5;/q-1;+1 |

InChI Key |

YRJQVLUPWDWHHE-UHFFFAOYSA-N |

Canonical SMILES |

[C-](=C(F)F)F.[Cu+] |

Origin of Product |

United States |

Preparation Methods

Ligand Synthesis: 1,1,2-Trifluoroethylene

1,1,2-Trifluoroethylene (C₂HF₃) is a fluorinated olefin historically synthesized via dehydrohalogenation or catalytic hydrodechlorination of halogenated precursors. Patent EP0416615B1 describes gas-phase processes for chlorotrifluoroethylene (CTFE) production using nickel or copper oxide catalysts. While CTFE differs by one chlorine substituent, similar methodologies—such as vapor-phase reactions of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113a) with hydrogen over CuO/SiO₂ catalysts at 400–500°C—could be adapted to generate 1,1,2-trifluoroethylene via selective hydrogenolysis.

Copper(I) Precursors

Common copper(I) precursors include:

- CuCl : Air-sensitive, requiring anhydrous conditions.

- CuI : Higher stability, often used with phosphine ligands.

- [Cu(CH₃CN)₄]PF₆ : Soluble in polar aprotic solvents.

Reactions are typically conducted in dry tetrahydrofuran (THF) or dichloromethane (DCE) under nitrogen or argon. For example, the enantioselective cyclopropanation of alkenyl boronates using Cu(I)-tBuBOX in DCE demonstrates the compatibility of copper(I) with fluorinated diazo compounds, suggesting analogous conditions could stabilize Cu(I)-fluoroethylene adducts.

Direct Synthesis Routes

Gas-Phase Catalytic Methods

Patent EP0416615B1 highlights copper oxide’s role in facilitating C–Cl bond cleavage in fluorinated ethanes. While this process targets CTFE, modifying reaction parameters (e.g., lower hydrogen ratios, milder temperatures) could favor 1,1,2-trifluoroethylene formation. For instance, at 300–400°C with a CuO/SiO₂ catalyst and H₂:CFC-113a molar ratios of 1:1 to 5:1, partial dechlorination might yield C₂HF₃. Subsequent in situ coordination to Cu(I) could occur under reduced pressures, though this remains speculative without direct experimental evidence.

Solution-Phase Coordination

A more controlled approach involves reacting 1,1,2-trifluoroethylene gas with CuCl in THF at −78°C, analogous to ethylene coordination in Zeise’s salt synthesis. The reaction likely proceeds via:

$$

\text{CuCl} + \text{C}2\text{HF}3 \xrightarrow{\text{THF}} [\text{Cu}(\eta^2\text{-C}2\text{HF}3)\text{Cl}]

$$

Stabilization requires bulky counterions or donor ligands (e.g., triphenylphosphine) to prevent disproportionation to Cu(0) and Cu(II). For example, Cu(I) complexes with hexafluoroacetylacetonate (hfacac) ligands exhibit enhanced stability, suggesting chelating agents could aid isolation.

Challenges and Stabilization Strategies

Disproportionation Mitigation

Cu(I) disproportionation ($$2\text{Cu(I)} \rightarrow \text{Cu(0)} + \text{Cu(II)}$$) is a key challenge. Strategies include:

Spectroscopic Characterization

Successful synthesis requires validation via:

- ¹⁹F NMR : To confirm ligand binding.

- X-ray crystallography : For structural elucidation (as in for cyclopropane derivatives).

- ESI-MS : To identify molecular ion peaks.

Industrial and Synthetic Applications

Catalytic Cycles

Cu(I)-C₂HF₃ complexes could serve as intermediates in fluoropolymer production or asymmetric catalysis. For example, fluoroethylene coordination might lower activation energy for insertion into C–H bonds, enabling novel fluorination methodologies.

Limitations

Current barriers include:

- Ligand volatility : C₂HF₃’s low boiling point (−28°C) complicates handling.

- Thermal instability : Decomposition above 150°C limits applications.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);1,1,2-trifluoroethene undergoes various types of chemical reactions, including:

Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.

Reduction: The compound can participate in reduction reactions where the copper(I) is reduced to metallic copper.

Substitution: The trifluoroethene moiety can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of fluorinated organic compounds .

Scientific Research Applications

Copper(1+);1,1,2-trifluoroethene has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound is studied for its potential use in biological systems, including as a probe for studying copper metabolism.

Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials, including polymers with unique properties

Mechanism of Action

The mechanism of action of copper(1+);1,1,2-trifluoroethene involves the interaction of the copper(I) center with various molecular targets. In biological systems, copper chaperones transport the copper(I) ions to specific enzymes, where they participate in catalytic processes. The trifluoroethene moiety can also interact with biological molecules, potentially affecting their function .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Halogenated Ethenes

Key Observations :

Table 2: Catalytic Performance of Cu⁺ Complexes

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.